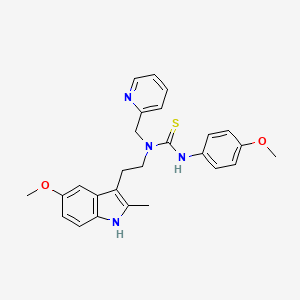

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea

Description

This thiourea derivative features a complex structure with three distinct moieties:

- Thiourea core: Serves as a central scaffold, enabling hydrogen bonding and interactions with biological targets.

- Substituents: A 4-methoxyphenyl group (electron-donating) and a pyridin-2-ylmethyl group (polarizable heterocycle) likely modulate solubility and target affinity.

While direct biological data for this compound are unavailable in the provided evidence, structurally related thioureas and heterocycles exhibit antiviral and receptor-binding activities .

Properties

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c1-18-23(24-16-22(32-3)11-12-25(24)28-18)13-15-30(17-20-6-4-5-14-27-20)26(33)29-19-7-9-21(31-2)10-8-19/h4-12,14,16,28H,13,15,17H2,1-3H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOZUIAKFHTTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, along with relevant case studies and research findings.

Thiourea derivatives are synthesized through various methods, often involving the reaction of isothiocyanates with amines. The specific compound in focus incorporates multiple functional groups, including methoxy and pyridine moieties, which are known to enhance biological activity. The presence of these groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to the one under consideration have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain thiourea derivatives exhibited IC50 values ranging from 0.24 µM to 1.18 µM against different cancer types, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 |

| Compound B | MCF7 | 0.24 |

| Compound C | SK-MEL-5 | 1.95 |

The mechanism of action often involves the induction of apoptosis and inhibition of critical signaling pathways such as EGFR and IL-6 .

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are also notable. Studies have shown that compounds related to our target compound can inhibit the growth of various microorganisms, including bacteria and fungi. For example, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 1.47 µM against Staphylococcus epidermidis .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus epidermidis | 1.47 |

| Micrococcus luteus | 1.47 |

Antileishmanial Activity

Thiourea derivatives have shown promise in treating leishmaniasis, with some compounds exhibiting IC50 values below 10 µM against Leishmania species . The structure-activity relationship indicates that modifications in the spacer length between functional groups can significantly affect potency.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiourea derivatives reveal that:

- Methoxy groups in para positions enhance activity compared to meta positions.

- The number of hydrogen bond donors and acceptors correlates positively with biological activity.

- The lipophilicity of substituents plays a crucial role in determining the efficacy against target pathogens .

Case Studies

A notable case study involved a series of synthesized thioureas evaluated for their anticancer properties across multiple cell lines. The findings indicated that specific modifications could lead to increased potency against resistant cancer types, establishing a foundation for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Thiourea Derivatives for Comparison:

Structural and Functional Analysis:

Core Modifications :

- The target compound’s indole-ethyl group contrasts with the fluoropyridine-ethyl group in . Indole’s bulkiness may enhance binding to hydrophobic pockets, while fluorine in could improve metabolic stability.

Substituent Effects: Methoxy vs. Pyridine vs. Indole: The pyridin-2-ylmethyl group in the target offers a hydrogen-bond acceptor site, whereas the 5-methylpyridine in may prioritize steric effects over polarity.

Biological Implications: Thioureas with indole motifs (e.g., serotonin analogs) often target GPCRs or kinases , while fluorinated pyridines (as in ) are common in antiviral agents.

Research Findings and Limitations

- Data Gaps: No crystallographic (e.g., SHELX-refined structures ) or bioactivity data are available for the target compound. Comparisons rely on extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.